2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide
CAS No.:
Cat. No.: VC19810345
Molecular Formula: C14H20BrN3O
Molecular Weight: 326.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BrN3O |
|---|---|
| Molecular Weight | 326.23 g/mol |
| IUPAC Name | 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H20BrN3O/c1-9(2)13(16)14(19)18(11-4-5-11)8-10-3-6-12(15)17-7-10/h3,6-7,9,11,13H,4-5,8,16H2,1-2H3 |
| Standard InChI Key | UDHGQRYKUWFWSW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=CN=C(C=C1)Br)C2CC2)N |
Introduction
Chemical Structure and Properties
The compound’s IUPAC name reflects its amide backbone, substituted with a 6-bromopyridin-3-ylmethyl group and a cyclopropyl moiety. Key structural features include:
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Stereochemistry: The (S)-configuration at the chiral amino center is confirmed by its SMILES notation: .
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Functional Groups: The bromopyridine ring enhances electrophilic reactivity, while the cyclopropyl group introduces steric constraints, potentially improving target selectivity .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 326.23 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | Dry, sealed environment |
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions optimized for yield and purity :
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Substitution Reactions: Sodium hydride or potassium tert-butoxide facilitates alkylation of the pyridine precursor.
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Amide Coupling: Cyclopropylmethylamine reacts with the bromopyridine intermediate under controlled conditions.
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Purification: Column chromatography or recrystallization isolates the target compound.
Key Reagents
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Sodium hydride ()
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Lithium aluminum hydride () for reductions.
Biological Activity and Mechanisms
Target Interactions
The compound’s bioactivity stems from:
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Halogen Bonding: The bromine atom engages with electron-rich regions of enzymes or receptors .
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Hydrogen Bonding: The amide group stabilizes interactions with biological targets like kinases or G protein-coupled receptors (GPCRs) .
Reported Activities
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Enzyme Inhibition: Preliminary studies suggest activity against proteases and kinases, though specific targets remain unvalidated.
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Antimicrobial Potential: Structural analogs with bromopyridine motifs exhibit efficacy against resistant bacterial strains .
Pharmacokinetic Considerations
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Metabolic Stability: The cyclopropyl group may reduce oxidative metabolism, enhancing half-life .
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Solubility: LogP calculations predict moderate lipophilicity, necessitating formulation optimization for in vivo studies .
Applications in Drug Discovery
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for modifying selectivity and potency. For example, replacing bromine with chlorine alters target affinity .
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Fragment-Based Design: Its rigid structure is valuable in fragment libraries for high-throughput screening .
Case Study: Analog Comparison
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